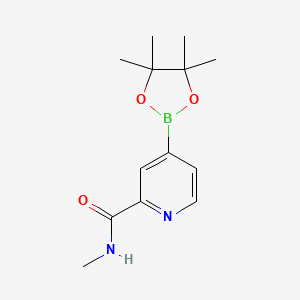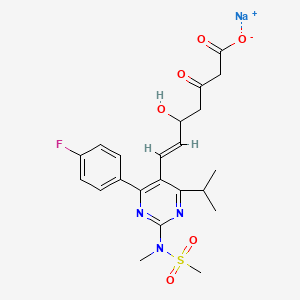
3-氧代瑞舒伐他汀钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo Rosuvastatin Sodium Salt is an impurity of Rosuvastatin . Rosuvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This compound has a molecular formula of C22H25FN3O6S and a molecular weight of 501.51 .
Synthesis Analysis
The synthesis of Rosuvastatin involves blocking an enzyme in the liver known as HMG-CoA reductase . This enzyme is responsible for the conversion of HMG-CoA to mevalonate, an important substance necessary for the synthesis of cholesterol . The synthesis of Rosuvastatin also involves the use of new intermediates which are co-crystals of Rosuvastatin . Another process for the preparation of Rosuvastatin calcium involves the use of novel amine salts as an intermediate .Molecular Structure Analysis
The molecular structure of 3-Oxo Rosuvastatin Sodium Salt is complex, with a molecular formula of C22H25FN3NaO6S . It contains various functional groups including a pyrimidinyl group, a fluorophenyl group, a methylsulfonyl group, and a hydroxyheptenoic acid group .科学研究应用
Lipid-Lowering Agent
Rosuvastatin is a powerful lipid-lowering agent . It is one of the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins .
Inhibition of Cholesterol Synthesis
Statins, including Rosuvastatin, are inhibitors of the enzyme 3-hydroxy-3-methylglutaryl coenzyme (HMG-CoA) reductase . This key enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis .
Anti-Inflammatory Action
There is an increased interest in the non-lipid activities of statins, such as their anti-inflammatory action . This could potentially have a wide range of applications in treating various inflammatory conditions.
Improvement of Endothelial Function
Statins, including Rosuvastatin, have been shown to improve endothelial function . This could have significant implications for cardiovascular health and disease prevention.
Prevention of Thrombus Formation
Statins can prevent thrombus formation . This could be particularly useful in the prevention and treatment of conditions such as deep vein thrombosis and pulmonary embolism.
Analytical Applications in Water Supply
Rosuvastatin has been used in the development of innovative analytical methodology based on solid-phase extraction (SPE) with molecularly imprinted polymers (MIP) as a sorbent associated with UV–Vis spectroscopy to isolate and quantify, respectively, rosuvastatin (RSV) in water samples .
Pre-Concentration of Rosuvastatin
The conjugation of SPE and UV–Vis spectroscopy in the determination of RSV in aqueous matrices led to a large factor of pre-concentration (125 times), limit of detection (LOD) of 3 μg L −1, limit of quantification (LOQ) of 10 μg L −1, precision of 2.87% ( n = 10), and accuracy of 83.1% ( n = 4) .
Selectivity Study of the MIP–RSV
The selectivity study of the MIP–RSV against other statins (simvastatin and atorvastatin) showed that the synthesized MIP can also be applied as a solid phase for isolation and quantitative pre-concentration of RSV and atorvastatin .
作用机制
Target of Action
The primary target of 3-Oxo Rosuvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
3-Oxo Rosuvastatin Sodium Salt is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, leading to decreased hepatic cholesterol concentrations .
Biochemical Pathways
By inhibiting HMG-CoA reductase, 3-Oxo Rosuvastatin Sodium Salt affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Pharmacokinetics
Rosuvastatin is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%). There is a small accumulation with repeated dosing .
Result of Action
The inhibition of HMG-CoA reductase by 3-Oxo Rosuvastatin Sodium Salt leads to a decrease in the production of cholesterol. This results in a reduction in the levels of LDL, sometimes referred to as “bad cholesterol”, and a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of 3-Oxo Rosuvastatin Sodium Salt can be influenced by environmental factors. It is hydrolytically stable, but is predicted to undergo rapid degradation via photolysis . These environmental factors can influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16,27H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAYYPMZFQZZHA-RRABGKBLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN3NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo Rosuvastatin Sodium Salt | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)
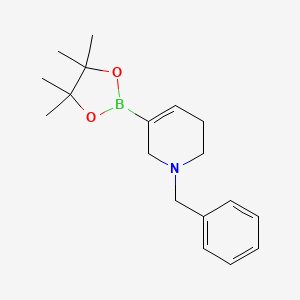
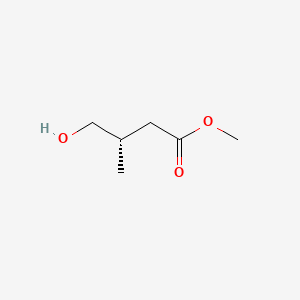
![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)
![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
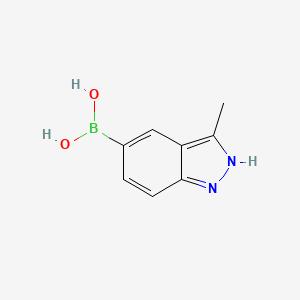
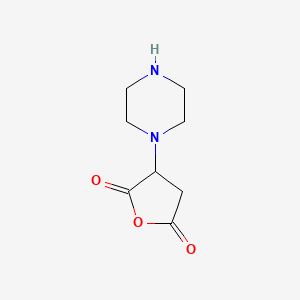
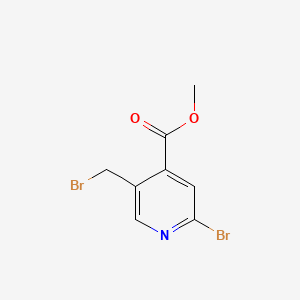
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)

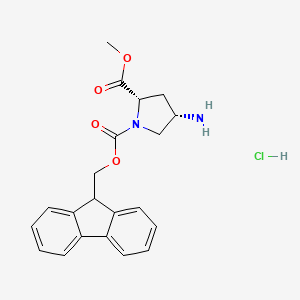
![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
